molecular formula C12H14 B14643003 Benzene, (1-ethyl-1,3-butadienyl)- CAS No. 54758-37-1

Benzene, (1-ethyl-1,3-butadienyl)-

Cat. No.: B14643003
CAS No.: 54758-37-1
M. Wt: 158.24 g/mol
InChI Key: VIQKSDZKTARNNL-UHFFFAOYSA-N
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Description

The compound "Benzene, (1-ethyl-1,3-butadienyl)-" (CAS: Not explicitly listed in evidence) features a benzene ring substituted with a 1-ethyl-1,3-butadienyl group. This substituent consists of a conjugated diene system (1,3-butadienyl) with an ethyl group at the 1-position. The extended conjugation between the dienyl moiety and the aromatic ring likely imparts unique electronic and optical properties, making it relevant in materials science and organic synthesis.

Properties

CAS No.

54758-37-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

hexa-3,5-dien-3-ylbenzene

InChI

InChI=1S/C12H14/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3,5-10H,1,4H2,2H3

InChI Key

VIQKSDZKTARNNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1,3-butadienyl)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as ethylene) to form the desired product. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of Benzene, (1-ethyl-1,3-butadienyl)- often involves the catalytic dehydrogenation of ethylbenzene. This process is carried out at high temperatures (around 600-700°C) in the presence of a metal catalyst, such as iron or chromium oxide . The resulting product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-ethyl-1,3-butadienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, (1-ethyl-1,3-butadienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-ethyl-1,3-butadienyl)- involves its interaction with various molecular targets. The aromatic ring allows it to participate in π-π interactions with other aromatic compounds, while the 1-ethyl-1,3-butadienyl group can undergo various chemical transformations.

Comparison with Similar Compounds

Substitution Patterns and Isomerism

  • Benzene, [(1E)-1-methyl-1,3-butadienyl]- (CAS 55177-38-3):
    This isomer replaces the ethyl group with a methyl group. The molecular formula is C₁₁H₁₂ (MW: 144.21 g/mol). The (1E)-configuration indicates trans geometry at the double bond, which may influence reactivity and stability compared to the ethyl-substituted variant .
  • Benzene, (1-methyl-1,3-butadienyl)- (CAS 54758-36-0):
    Structural isomerism arises from the position of the methyl group, affecting conjugation and steric interactions .

Substituted Benzene Derivatives

  • Ethylbenzene (CAS 100-41-4):
    A simpler derivative with an ethyl group directly attached to benzene. Ethylbenzene is a colorless liquid (MW: 106.17 g/mol) used industrially as a precursor to styrene. Unlike the dienyl-substituted compound, it lacks conjugation beyond the benzene ring, resulting in lower polarizability and distinct physicochemical properties .

Physicochemical and Electronic Properties

Molecular Weight and Formula

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
Benzene, [(1E)-1-methyl-1,3-butadienyl]- 55177-38-3 C₁₁H₁₂ 144.21
Ethylbenzene 100-41-4 C₈H₁₀ 106.17
Benzene, (1-methyl-1,3-butadienyl)- 54758-36-0 C₁₁H₁₂ 144.21

Electronic Absorption and Emission

Compounds with conjugated dienyl substituents, such as tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] chromophores, exhibit intense absorption in the visible region (e.g., λₐᵦₛ ~ 400–600 nm) due to extended π-conjugation.

Redox Behavior

Chromophores with butadienyl-azulene cores exhibit reversible redox behavior, as seen in tris[1,1,4,4-tetracyano-2-(1-azulenyl)-3-butadienyl] systems. The ethyl-dienyl substituent in the target compound may similarly enable multi-electron transfer processes .

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